8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate is a complex organic compound with the molecular formula C44H87NO5. It is characterized by its long alkyl chains and ester functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate involves multiple steps. One common method includes the esterification of heptadecanoic acid with aminooctanol under suitable conditions. The reaction typically involves the use of an esterification catalyst and an oxidizing agent to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is utilized in the study of lipid membranes and their interactions with proteins.
Medicine: It is explored for its potential in drug delivery systems, particularly for RNA delivery.
Industry: The compound is used as a lubricant and stabilizer in industrial applications.
Mechanism of Action
The mechanism of action of 8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and facilitating the delivery of therapeutic agents. The molecular targets include lipid molecules and membrane proteins, and the pathways involved are related to membrane fusion and permeability .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino)octanoate
- 8-[(8-[(2-hexyldecanoyl)oxy]octyl)(4-hydroxybutyl)amino]octyl 2-hexyldecanoate
Uniqueness
8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate is unique due to its specific structure, which provides optimal properties for use in drug delivery systems. Its long alkyl chains and ester groups contribute to its ability to integrate into lipid membranes and enhance the delivery of therapeutic agents .
Properties
Molecular Formula |
C50H99NO5 |
---|---|
Molecular Weight |
794.3 g/mol |
IUPAC Name |
8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate |
InChI |
InChI=1S/C50H99NO5/c1-5-9-13-17-23-31-39-47(37-29-15-11-7-3)49(53)55-45-35-27-21-19-25-33-41-51(43-44-52)42-34-26-20-22-28-36-46-56-50(54)48(38-30-16-12-8-4)40-32-24-18-14-10-6-2/h47-48,52H,5-46H2,1-4H3 |
InChI Key |
DAWROAWEOFQHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.